molecular formula C13H17NO3 B2395034 benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate CAS No. 130368-99-9

benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate

Cat. No.: B2395034
CAS No.: 130368-99-9
M. Wt: 235.283
InChI Key: BTMUCLCAHZZORQ-UHFFFAOYSA-N
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Description

Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is a chemical compound with the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol It is characterized by a cyclobutyl ring substituted with a hydroxymethyl group and a benzyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of benzyl chloroformate with 3-(hydroxymethyl)cyclobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and polymers.

Mechanism of Action

The mechanism of action of benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and binding interactions, making it a valuable compound for specific applications .

Properties

IUPAC Name

benzyl N-[3-(hydroxymethyl)cyclobutyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-8-11-6-12(7-11)14-13(16)17-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTMUCLCAHZZORQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1NC(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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